3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
The compound “3-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, the sulfonyl group could potentially undergo substitution reactions, and the piperidine ring might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antiviral Applications
- A study highlighted the compound R 61837, which shares a similar chemical structure, as a potent inhibitor of rhinoviruses. This compound showed variable susceptibility across different rhinovirus serotypes, indicating a direct interaction between the drug and the viral particles. Its antiviral activity was also confirmed in human target cells for rhinoviruses using nasal polyp explant cultures (Andries et al., 2005).
Antimicrobial Activity
- Research on new heterocyclic compounds containing a sulfonamido moiety, aimed at synthesizing antibacterial agents, resulted in the creation of pyran, pyridine, and pyridazine derivatives. Several of these compounds exhibited high antibacterial activities, demonstrating their potential as antibacterial agents (Azab et al., 2013).
- Another study focused on the synthesis of novel heterocyclic compounds, exploring the reactivity of 3-Hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine towards various reagents, leading to the synthesis of derivatives with significant antibacterial activity against various bacteria (Mohamed, 2004).
Synthesis and Chemical Properties
- The synthesis of novel heterocyclic compounds based on sulfonamide derivatives demonstrated the potential of these compounds in creating a range of bioactive molecules. This includes the preparation of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, some of which showed antimicrobial activity, indicating the versatility of these sulfonamido-based compounds in drug development (Ammar et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might involve optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-12-15(5-6-16(13)23-2)25(21,22)20-10-7-14(8-11-20)24-17-4-3-9-18-19-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVMJDCCJVRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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